

An In-Depth Technical Guide to the (±)14,15-DHET Signaling Cascade

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Compound of Interest

Compound Name: (±)13,14-EDT

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling cascade initiated by (±)14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a biologically active metabolite of arachidonic acid. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets within the eicosanoid signaling network. This document details the biosynthesis of 14,15-DHET from its precursor, 14,15-epoxyeicosatrienoic acid (14,15-EET), the key molecular interactions, and its downstream physiological effects, with a particular focus on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). Detailed experimental protocols and structured quantitative data are provided to facilitate further research and development in this area.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) epoxygenase pathway represents a burgeoning field of research with significant therapeutic potential. This pathway converts arachidonic acid into epoxyeicosatrienoic acids (EETs), which are subsequently metabolized by the soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).

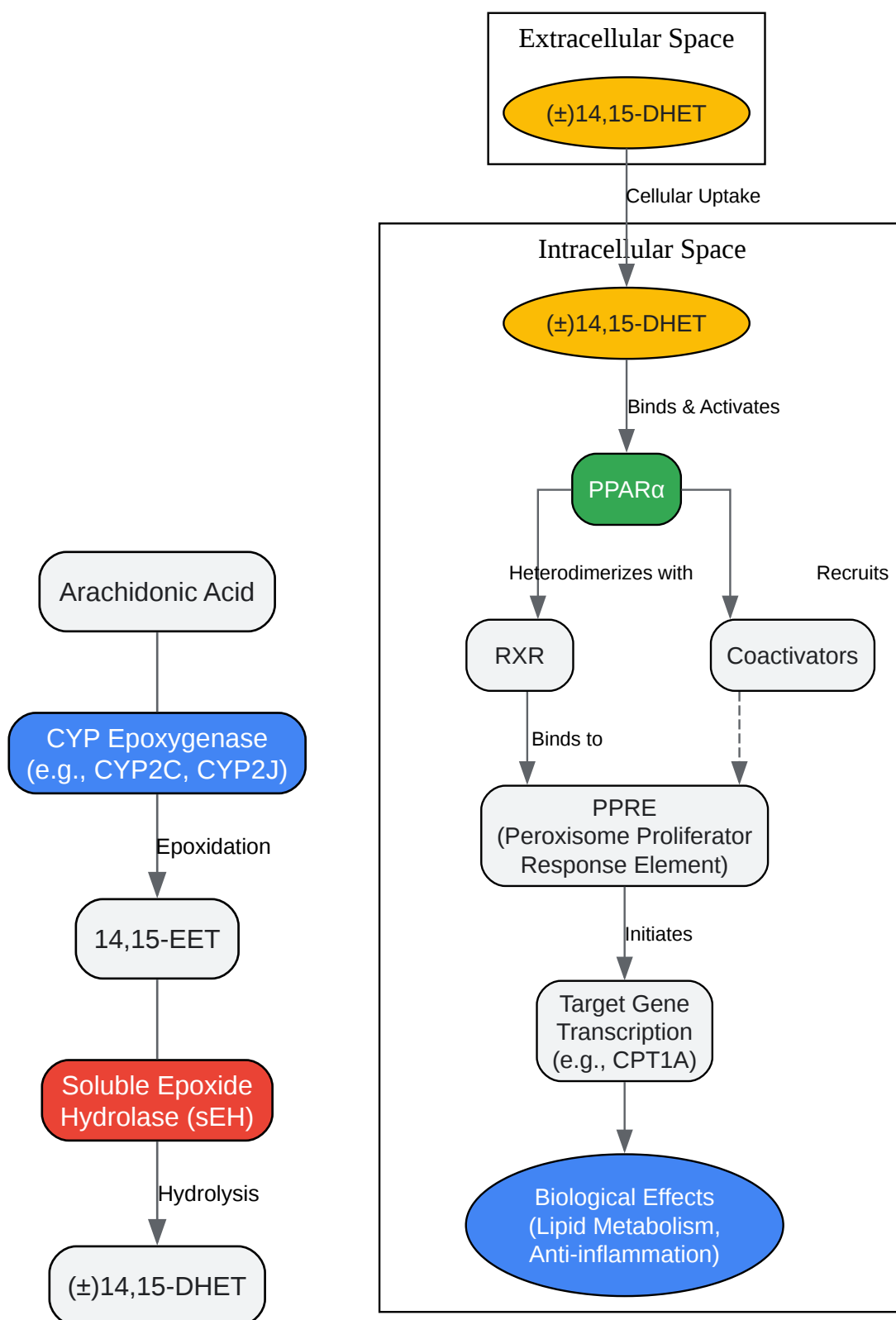
Initially considered inactive metabolites, recent evidence has demonstrated that specific DHETs possess significant biological activity. This guide focuses on the signaling cascade of (\pm)14,15-DHET, the diol metabolite of 14,15-EET. Of the various DHET regioisomers, 14,15-DHET has emerged as a potent endogenous activator of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that is a key regulator of lipid metabolism and inflammation. [1][2] This interaction positions the 14,15-DHET signaling cascade as a promising target for therapeutic intervention in cardiovascular and inflammatory diseases.

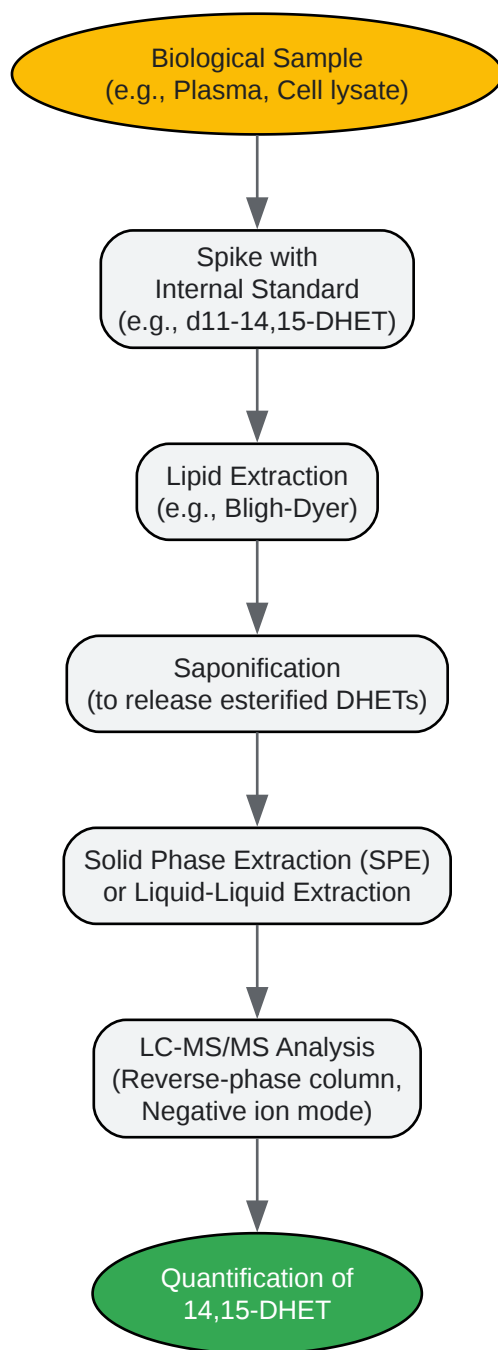
A note on nomenclature: The user's original query referred to "**(\pm)13,14-EDT**". Extensive literature review did not yield a well-established eicosanoid with this designation. Based on the metabolic pathways and the available research, it is highly probable that the intended molecule of interest is (\pm)14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a diol formed from the hydrolysis of 14,15-EET. This guide will proceed with the analysis of the 14,15-DHET signaling cascade.

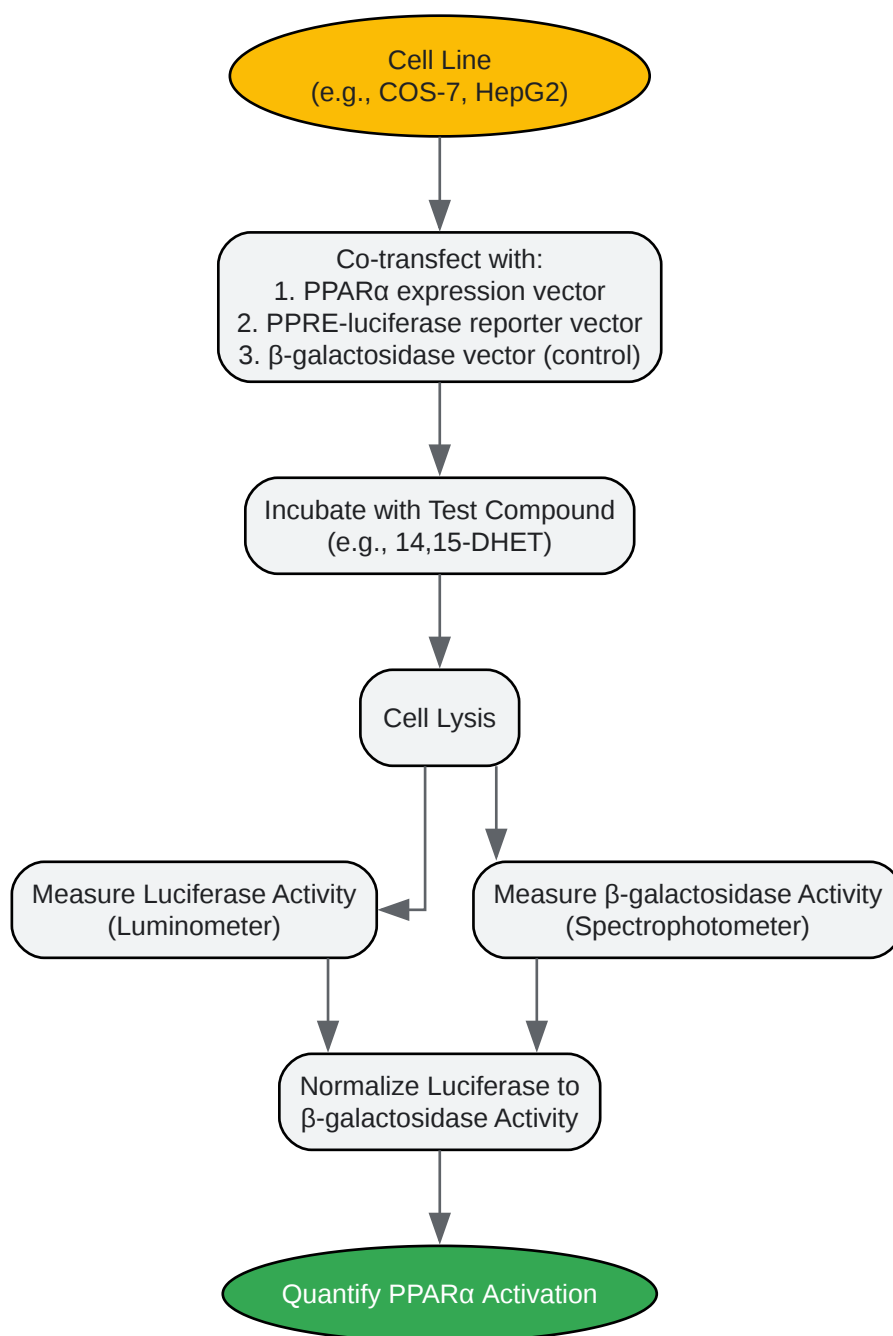
Biosynthesis and Metabolism of 14,15-DHET

The formation of 14,15-DHET is a two-step enzymatic process originating from arachidonic acid.

- **Epoxidation of Arachidonic Acid:** Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid to form four regioisomers of EETs. The formation of 14,15-EET is a major product of several of these enzymes.[3]
- **Hydrolysis of 14,15-EET:** The epoxide group of 14,15-EET is hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, (\pm)14,15-DHET.[4] 14,15-EET is the preferred substrate for sEH among the EET regioisomers.[3][4]







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